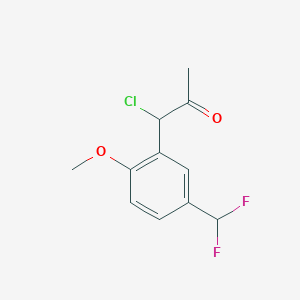
1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a difluoromethyl group, and a methoxy group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one with thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group may also play a role in modulating the compound’s overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one
- 1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one
- Phenylacetone
Uniqueness
1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both difluoromethyl and methoxy groups on the phenyl ring differentiates it from other similar compounds, potentially leading to unique applications and interactions.
Properties
Molecular Formula |
C11H11ClF2O2 |
|---|---|
Molecular Weight |
248.65 g/mol |
IUPAC Name |
1-chloro-1-[5-(difluoromethyl)-2-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2/c1-6(15)10(12)8-5-7(11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3 |
InChI Key |
XNXVYHVRAJPBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


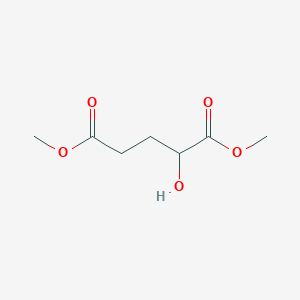

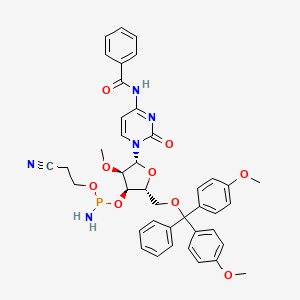
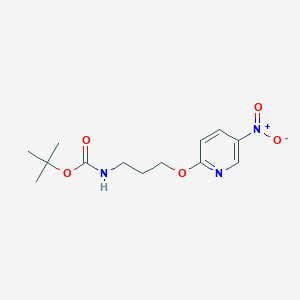
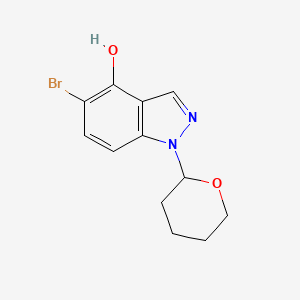

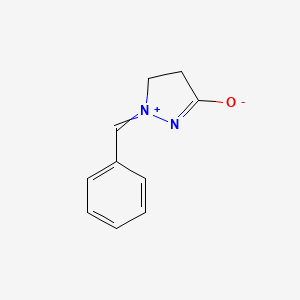
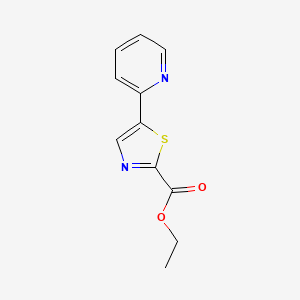
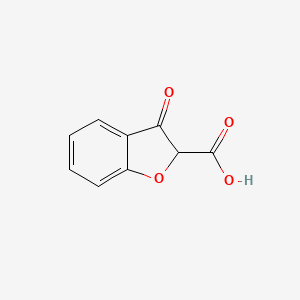
![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)
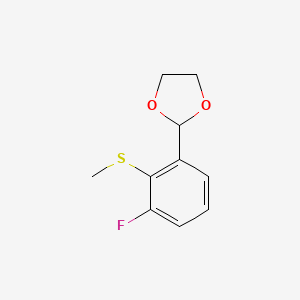
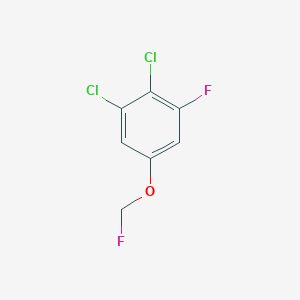
![(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)
![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)
